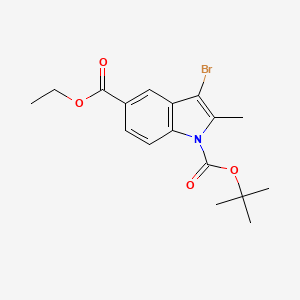
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. Starting from commercially available materials, the synthesis may include steps such as bromination, esterification, and indole formation. Specific conditions such as the use of p-toluenesulfonic acid in toluene have been reported for similar indole derivatives .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
作用機序
The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.
類似化合物との比較
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
Uniqueness: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives .
特性
分子式 |
C17H20BrNO4 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC名 |
1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |
InChIキー |
PZAVNZWAXBPMQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


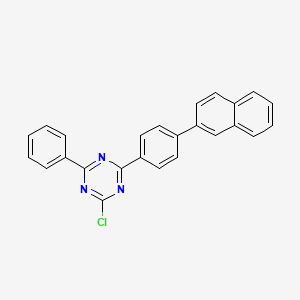
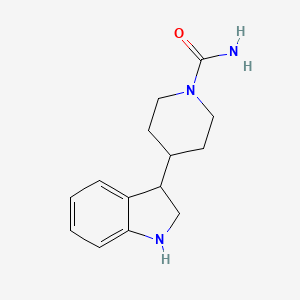
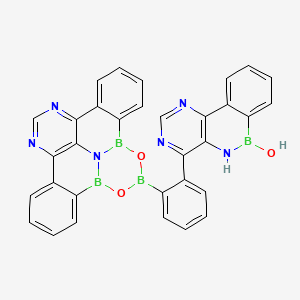
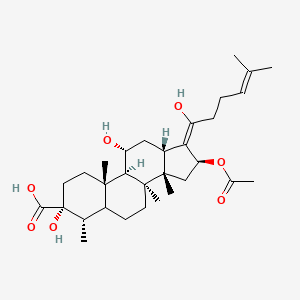
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

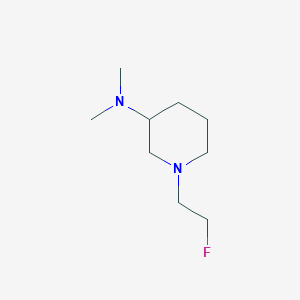
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)
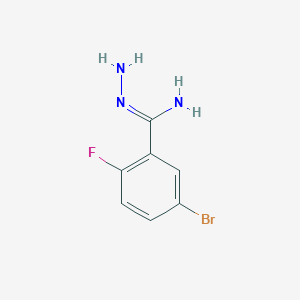
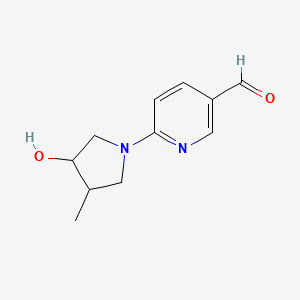
![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)

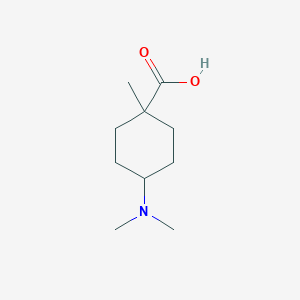
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
